molecular formula C16H19N3O4S B5113760 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide

4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide

Cat. No. B5113760
M. Wt: 349.4 g/mol
InChI Key: SQIDKSVHTOXXAH-UHFFFAOYSA-N
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Description

4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BB-94, is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the class of sulfonamide molecules, which are known for their therapeutic properties. BB-94 is an inhibitor of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.

Mechanism of Action

BB-94 inhibits the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the active site of the enzyme. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide are zinc-dependent enzymes that require a zinc ion for their catalytic activity. BB-94 binds to the zinc ion and prevents the enzyme from catalyzing the degradation of ECM components. This leads to the accumulation of ECM components, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and metastasis of cancer cells by preventing the degradation of ECM components. It has also been shown to reduce the severity of arthritis by inhibiting the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. BB-94 has been studied for its potential cardioprotective effects by preventing the degradation of ECM components in the heart. However, BB-94 has also been shown to have some limitations in lab experiments.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for lab experiments. It is a potent MMP inhibitor and has been extensively studied for its various applications. It is also commercially available, making it easily accessible for researchers. However, BB-94 has some limitations in lab experiments. It is a non-specific inhibitor and can inhibit the activity of other enzymes besides 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

BB-94 has several potential future directions for scientific research. It can be studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It can also be studied for its potential cardioprotective effects in the heart. Further research can be done to develop more specific MMP inhibitors that can overcome the limitations of BB-94. Additionally, BB-94 can be studied for its potential applications in tissue engineering and regenerative medicine.

Synthesis Methods

BB-94 can be synthesized using a two-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitro-N-phenylbenzenesulfonamide. In the second step, the butylamine is added to this intermediate product to obtain BB-94. The product is then purified by recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

BB-94 has been extensively used in scientific research for its various applications. It is primarily used as an MMP inhibitor and has been shown to inhibit the activity of various 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, and MMP-9. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide play a crucial role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Therefore, BB-94 has been studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-3-11-17-15-10-9-14(12-16(15)19(20)21)24(22,23)18-13-7-5-4-6-8-13/h4-10,12,17-18H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIDKSVHTOXXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide

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